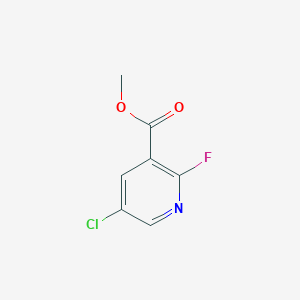

5-Chloro-2-fluoronicotinic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHOPBXCBBKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-fluoronicotinic acid methyl ester chemical properties

An In-depth Technical Guide to 5-Chloro-2-fluoronicotinic Acid Methyl Ester: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features—an electron-deficient pyridine core functionalized with a reactive chlorine atom, a modulating fluorine atom, and a versatile methyl ester group—make it a valuable and highly sought-after building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and scientists.

The strategic placement of the chloro and fluoro substituents on the nicotinic acid framework creates a molecule with distinct electronic and steric properties. The chlorine atom at the 2-position serves as a prime site for nucleophilic aromatic substitution, while the fluorine atom at the 5-position enhances the electrophilicity of the ring and can improve the metabolic stability and pharmacokinetic profile of derivative compounds. This makes the molecule an essential intermediate in the creation of novel therapeutic agents.[1][2]

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis. The properties of this compound are summarized below.

Core Physical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-chloro-5-fluoropyridine-3-carboxylate | [3] |

| CAS Number | 847729-27-5 | [3] |

| Molecular Formula | C₇H₅ClFNO₂ | [3] |

| Molecular Weight | 189.57 g/mol | [3] |

| Appearance | Buttery solid/oil | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound during and after synthesis.

-

¹H NMR (400MHz, CDCl₃): The proton NMR spectrum provides clear signals for the aromatic protons and the methyl ester group.

-

δ 8.36 (d, J=2.8Hz, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. The small coupling constant is characteristic of a meta-coupling.

-

δ 7.88 (dd, J=8.0 & 2.8Hz, 1H): This doublet of doublets represents the proton at the C4 position, showing coupling to both the C6 proton (meta) and the fluorine atom at C5.

-

δ 3.94 (s, 3H): This singlet is characteristic of the three protons of the methyl ester group.[4]

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189 and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope. A common fragmentation pattern would involve the loss of the methoxy group (-OCH₃).[4]

Synthesis and Experimental Protocol

The synthesis of this compound is most effectively achieved through the selective dechlorination of a readily available precursor, 2,6-dichloro-5-fluoronicotinic acid methyl ester. This method is advantageous as it avoids the use of malodorous reagents and shortens the synthetic route, leading to improved yields and lower costs.[4]

The causality behind this experimental choice lies in the differential reactivity of the two chlorine atoms. The chlorine at the 6-position is more susceptible to reductive cleavage under catalytic hydrogenation conditions than the chlorine at the 2-position, allowing for selective removal.

Workflow for Selective Dechlorination

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Protocol[4]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid methyl ester (e.g., 50g, 0.21 mol) in ethyl acetate (1.2 L).

-

Addition of Reagents: Add triethylamine (33.3g, 0.33 mol) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction. Subsequently, add 5% Raney Nickel (1.0g) as the catalyst.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3 atmospheres and heat to 40°C. Maintain these conditions with stirring for 12 hours.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of celite to remove the Raney Nickel catalyst.

-

Workup: Concentrate the filtrate under reduced pressure to remove the ethyl acetate.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure buttery this compound (yields of approximately 50-56% have been reported).

Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from its predictable and versatile reactivity. The key reactive sites allow for controlled, sequential modifications.

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SₙAr) at C2: The chlorine atom at the 2-position is highly activated towards displacement by nucleophiles (e.g., amines, alcohols, thiols). This is the most common and synthetically valuable reaction for this molecule, allowing for the introduction of a wide array of functional groups.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.[4] This carboxylic acid can then be used in amide bond forming reactions, a cornerstone of medicinal chemistry.

-

Further Transformations: The newly introduced functionalities from SₙAr can undergo subsequent reactions, enabling the construction of complex heterocyclic systems.

Caption: Key reaction pathways for this compound.

The incorporation of fluorine into drug candidates is a well-established strategy in modern drug discovery.[5] Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. By using this compound as a starting material, medicinal chemists can readily introduce this beneficial element into novel molecular scaffolds, exploring its potential to enhance therapeutic properties.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life (H402).

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Use chemically resistant gloves.[6]

-

Skin Protection: Wear a lab coat or coveralls to minimize skin exposure.[6]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6] If exposure limits may be exceeded, an approved NIOSH respirator is required.[6]

-

-

Storage: Store in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[6] Keep the container tightly sealed.

-

Spill & Disposal: In case of a spill, evacuate the area and handle the cleanup using appropriate PPE.[6] Dispose of waste material in accordance with all applicable federal, state, and local regulations.[6] Do not allow the product to enter drains or public water systems.

Conclusion

This compound stands out as a pivotal intermediate for the synthesis of advanced chemical entities. Its well-defined physicochemical properties, established synthetic route, and predictable reactivity make it an invaluable tool for researchers in drug discovery and materials science. By understanding the principles outlined in this guide, scientists can effectively leverage this versatile building block to construct novel molecules with tailored properties, accelerating the pace of innovation.

References

- Material Safety Data Sheet. (2021). [Source Not Available].

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2. PubChem. [Link]

-

5-Chloro-2-fluoronicotinic acid methyl ester_1214324-17-0. Hairui Chemical. [Link]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Methyl-5-chloro-2-nitrobenzoate - SAFETY D

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

5-Chlorooctanoic acid, methyl ester | C9H17ClO2. PubChem. [Link]

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. asset.conrad.com [asset.conrad.com]

An In-depth Technical Guide to 5-Chloro-2-fluoronicotinic Acid Methyl Ester (CAS No. 1214324-17-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Halogenated pyridine derivatives, in particular, represent a privileged structural motif in numerous biologically active compounds. This guide provides a comprehensive technical overview of 5-Chloro-2-fluoronicotinic acid methyl ester, a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

This document will delve into the chemical properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in the field of drug discovery. The information presented herein is intended to serve as a foundational resource for the effective utilization of this compound in the design and development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1214324-17-0 | [3][4][5] |

| Molecular Formula | C₇H₅ClFNO₂ | [6] |

| Molecular Weight | 189.57 g/mol | [6] |

| IUPAC Name | methyl 5-chloro-2-fluoropyridine-3-carboxylate | N/A |

| Appearance | Predicted to be a white to off-white solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Spectroscopic Analysis

¹H NMR (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position would likely appear as a doublet of doublets due to coupling with the fluorine atom and the proton at the 6-position. The proton at the 6-position would likely appear as a doublet. A singlet corresponding to the methyl ester protons would be observed further upfield. For the regioisomeric methyl 2-chloro-5-fluoronicotinate, the aromatic protons appear at δ 8.36 (d, J=2.8Hz, 1H) and 7.88 (dd, J=8.0 & 2.8Hz, 1H), with the methyl ester singlet at δ 3.94.[7] A similar pattern with different chemical shifts and coupling constants is anticipated for the target molecule.

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and ester groups. The carbon of the methyl ester will be the most upfield signal.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

C=O stretch (ester): ~1720-1740 cm⁻¹[8]

-

C-O stretch (ester): ~1200-1300 cm⁻¹[8]

-

C-F stretch: ~1000-1100 cm⁻¹

-

C-Cl stretch: ~700-800 cm⁻¹

-

Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹

Synthesis Methodology

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the preparation of halogenated nicotinic acids and their esters.[7][9] The key transformation involves the selective functionalization of a polysubstituted pyridine ring.

A likely precursor for the synthesis is 2,6-dichloro-5-fluoronicotinic acid, which can be synthesized from ethyl fluoroacetate.[9] The synthesis of the regioisomeric 2-chloro-5-fluoronicotinic acid methyl ester from 2,6-dichloro-5-fluoronicotinic acid methyl ester has been reported, involving a selective catalytic hydrogenation to remove the chlorine atom at the 6-position.[7] A similar strategy could potentially be adapted for the synthesis of the 5-chloro-2-fluoro isomer, although the reactivity of the chloro and fluoro substituents would need to be carefully considered.

An alternative and more direct approach would involve the synthesis of the parent 5-chloro-2-fluoronicotinic acid, followed by esterification.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations. Optimization of reaction conditions may be necessary to achieve higher yields.

Step 1: Synthesis of 5-Chloro-2-fluoronicotinic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-5-chloropyridine in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Carboxylation: After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution for 1 hour.

-

Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-2-fluoronicotinic acid. The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude 5-chloro-2-fluoronicotinic acid in methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl ester can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a versatile scaffold for introducing these beneficial properties into a variety of molecular frameworks.

Role as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a powerful tool for lead optimization.[7] The fluorinated nicotinic acid moiety can act as a bioisostere for other aromatic or heteroaromatic systems, offering a unique combination of lipophilicity and hydrogen bonding capabilities. The presence of both a chloro and a fluoro substituent provides distinct electronic and steric properties that can be exploited to fine-tune the interaction of a molecule with its biological target.

Potential Therapeutic Areas

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas, including:

-

Oncology: Pyridine-based compounds are common in kinase inhibitors and other anti-cancer agents.

-

Neuroscience: Nicotinic acid derivatives have been explored for their activity at various receptors in the central nervous system.

-

Inflammation and Immunology: The anti-inflammatory properties of nicotinic acid and its derivatives are well-known.

The ester functionality of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups, allowing for its incorporation into a diverse range of molecular architectures.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers the potential to impart favorable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications based on established principles of medicinal chemistry. As the demand for novel fluorinated scaffolds continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the development of new and effective medicines.

References

-

CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap.

-

US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.

-

Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209 - PubChem.

-

2-Chloro-5-fluoronicotinonitrile synthesis - ChemicalBook.

-

CA2541265A1 - Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid - Google Patents.

-

5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER Two Chongqing Chemdad Co.

-

5-chloro-2-fluoronicotinic acid ethyl ester;CAS No. - ChemShuttle.

-

5-Chlorooctanoic acid, methyl ester | C9H17ClO2 | CID 12772136 - PubChem - NIH.

-

CAS 350597-49-8 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER.

-

1092286-30-0 | 5-Chloro-2-methylnicotinic acid | ChemScene.

-

5-Chloro-2-fluoronicotinic acid methyl ester_1214324-17-0_Hairui Chemical.

-

THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE1 | The Journal of Organic Chemistry - ACS Publications.

-

US4742060A - Heterocyclic compounds - Google Patents.

-

5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER | 350597-49-8 - ChemicalBook.

-

1214345-81-9 | 5-Chloro-2-fluoronicotinic acid ethyl ester | ChemScene.

-

2-CHLORO-5-FLUORONICOTINIC ACID ETHYL ESTER - ChemBK.

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate.

-

Table of Characteristic IR Absorptions.

-

65169-43-9, 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER Formula - ECHEMI.

-

FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... - ResearchGate.

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

-

Benzoic acid, 2-chloro-, methyl ester - the NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. 5-Chloro-2-fluoronicotinic acid methyl ester_1214324-17-0_Hairui Chemical [hairuichem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER | 350597-49-8 [chemicalbook.com]

- 6. Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

5-Chloro-2-fluoronicotinic acid methyl ester molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring a trifunctionalized pyridine core, renders it a versatile and highly valuable building block for the synthesis of complex heterocyclic compounds. The strategic placement of chloro, fluoro, and methyl ester groups on the nicotinic acid framework provides multiple reactive sites, enabling chemists to introduce molecular diversity and tailor compounds for specific biological targets. This guide offers a detailed exploration of its molecular structure, physicochemical properties, synthesis, and critical applications, providing researchers with the foundational knowledge required to effectively utilize this important chemical intermediate.

Molecular Structure Analysis

The foundation of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The specific substitution pattern is crucial to its chemical identity and reactivity.

-

Core Scaffold: Pyridine, an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom.

-

Substituents and Positions:

-

2-Fluoro Group: The fluorine atom at the C2 position is highly electronegative and acts as a weak π-donor and a strong σ-acceptor. Its presence significantly influences the electron density of the ring and makes this position susceptible to nucleophilic aromatic substitution.

-

3-Methyl Ester Group (-COOCH₃): This electron-withdrawing group further decreases the electron density of the pyridine ring, enhancing its electrophilic character. The ester functionality also serves as a synthetic handle for modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

-

5-Chloro Group: The chlorine atom at the C5 position is another electron-withdrawing halogen. It provides an additional site for synthetic manipulation, often through metal-catalyzed cross-coupling reactions.

-

The combination of these three substituents creates a unique electronic landscape. The pyridine ring is highly electron-deficient, which governs its reactivity pathways. The IUPAC name for this compound is methyl 5-chloro-2-fluoropyridine-3-carboxylate.[1]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

| Property | Value | Source |

| IUPAC Name | methyl 5-chloro-2-fluoropyridine-3-carboxylate | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| CAS Number | 847729-27-5 (for a related isomer) or 1214324-17-0 | [1][2] |

| Appearance | Typically a white to off-white solid | General chemical knowledge |

| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane | General chemical knowledge |

Synthesis and Reactivity

The synthesis of this compound often starts from more heavily halogenated pyridine precursors. A common and efficient method involves the selective dehalogenation of a related compound, 2,6-dichloro-5-fluoronicotinic acid. This precursor is valuable as it serves as an intermediate in the synthesis of naphthyridine antibacterial agents.[3][4]

Synthetic Protocol Example: Selective Hydrogenation

This protocol is a representative method for the selective removal of the chlorine atom at the 6-position, a common strategy in pyridine chemistry.

-

Dissolution: Dissolve 2,6-dichloro-5-fluoronicotinic acid methyl ester in a suitable solvent such as ethyl acetate.

-

Catalyst and Base: Add a catalyst, such as Palladium on Carbon (Pd/C) or a Lindlar catalyst, and a base like triethylamine. The base is crucial as it neutralizes the HCl byproduct generated during the reaction.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred at room temperature or slightly elevated temperatures (e.g., 40°C) for several hours.

-

Workup: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified using column chromatography to yield the pure this compound.

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the search for new therapeutic agents. The distinct reactivity of its substituents allows for a stepwise and controlled elaboration of the molecular scaffold.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated towards SNAr reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, to build libraries of compounds for screening.

-

Cross-Coupling Reactions: The chlorine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

-

Ester Modification: The methyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drug molecules.

This multi-faceted reactivity makes it a key building block for pharmaceuticals, including kinase inhibitors, antibacterials, and agents targeting other enzyme classes.

Sources

- 1. Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-fluoronicotinic acid methyl ester_1214324-17-0_Hairui Chemical [hairuichem.com]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

5-Chloro-2-fluoronicotinic acid methyl ester synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-Chloro-2-fluoronicotinate

Introduction

Methyl 5-chloro-2-fluoronicotinate is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern on the pyridine ring, featuring a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a methyl ester at the 3-position, provides a versatile platform for further chemical modifications. This guide offers a comprehensive overview of the primary synthetic pathways leading to methyl 5-chloro-2-fluoronicotinate, intended for researchers, chemists, and professionals in the field of drug discovery and development. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of these synthetic routes.

Core Synthetic Strategies

The synthesis of methyl 5-chloro-2-fluoronicotinate can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness. The most prominent and industrially relevant methods include the selective dechlorination of a dichloro-precursor and the application of halogen exchange (Halex) reactions.

Pathway 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid Derivatives

A robust and widely employed method for the synthesis of 2-chloro-5-fluoronicotinic acid and its esters involves the selective removal of the chlorine atom at the 6-position of a 2,6-dichloro-5-fluoronicotinic acid precursor.[1][2][3] This approach is favored due to its high selectivity and good yields.

The synthesis begins with the construction of the 2,6-dichloro-5-fluoronicotinic acid backbone. One common method starts from readily available materials like ethyl fluoroacetate and methyl malonamate.[4][5] An alternative synthesis of the dichloro precursor involves the chlorination of a 2,6-dihydroxy-5-fluoronicotinic acid ester using a chlorinating agent such as phosphorus oxychloride.[4][5]

Once the 2,6-dichloro-5-fluoronicotinic acid or its ester is obtained, the critical step is the selective dechlorination at the 6-position. This is typically achieved through catalytic hydrogenation.[1][3] The choice of catalyst is crucial for achieving high selectivity. Catalysts such as Raney nickel and palladium on carbon (Pd/C) have been successfully used for this transformation.[1][3] The reaction is generally carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction. Another reported method for this selective reduction utilizes zinc powder in a suitable solvent.[2]

The final step in this pathway is the esterification of the resulting 2-chloro-5-fluoronicotinic acid to its methyl ester. This is a standard esterification reaction, which can be carried out using methanol in the presence of an acid catalyst.

Experimental Protocol: Selective Dechlorination using Catalytic Hydrogenation [1][3]

-

Reaction Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in ethyl acetate, add triethylamine (1.5 eq) and a catalytic amount of 5% Palladium on Carbon (Pd/C) or Raney nickel.

-

Hydrogenation: The reaction mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Upon completion, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography to afford the desired ethyl 2-chloro-5-fluoronicotinate.

-

Transesterification (if necessary): If the methyl ester is desired, the purified ethyl ester can be transesterified by heating in methanol with a catalytic amount of acid or base. Alternatively, the 2-chloro-5-fluoronicotinic acid can be directly esterified to the methyl ester.

Data Summary: Comparison of Dechlorination Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Catalytic Hydrogenation | Raney Nickel | Ethyl Acetate | 40°C | 50% | [1] |

| Catalytic Hydrogenation | Lindlar Catalyst | Ethyl Acetate | Room Temp. | 55% | [3] |

| Catalytic Hydrogenation | 5% Pd/C | Ethyl Acetate | Room Temp. | 43% | [3] |

| Reduction | Zinc Powder | Acetic Acid/Water | Room Temp. | 62% | [2] |

Visualization of Pathway 1

Caption: Selective dechlorination pathway to methyl 5-chloro-2-fluoronicotinate.

Pathway 2: Halogen Exchange (Halex) Reaction

An alternative strategy for the synthesis of fluorinated aromatic compounds is the Halogen Exchange (Halex) reaction.[6] This process involves the substitution of a chlorine or bromine atom with a fluorine atom using a fluoride salt, typically potassium fluoride (KF), at elevated temperatures.[6] This nucleophilic aromatic substitution (SNAr) reaction is particularly effective for substrates that are activated by electron-withdrawing groups.

In the context of synthesizing methyl 5-chloro-2-fluoronicotinate, a plausible starting material would be methyl 2,5-dichloronicotinate. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the chlorine at the 5-position due to the electron-withdrawing effect of the adjacent ester group and the ring nitrogen.

The Halex reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.[6] The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can enhance the reactivity of the fluoride salt.[7]

Experimental Protocol: Halogen Exchange Reaction

-

Reaction Setup: A mixture of methyl 2,5-dichloronicotinate (1.0 eq), anhydrous potassium fluoride (excess), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling aprotic solvent (e.g., DMF) is prepared in a reaction vessel equipped with a condenser and a mechanical stirrer.

-

Reaction: The mixture is heated to a high temperature (typically 150-250°C) and stirred for several hours. The progress of the reaction is monitored by GC-MS or HPLC.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield methyl 5-chloro-2-fluoronicotinate.

Visualization of Pathway 2

Caption: Halex reaction pathway for the synthesis of methyl 5-chloro-2-fluoronicotinate.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Selective Dechlorination

The selective catalytic hydrogenation of the 6-chloro group in 2,6-dichloro-5-fluoronicotinic acid derivatives is a key example of chemoselectivity. The greater reactivity of the chlorine atom at the 6-position compared to the one at the 2-position can be attributed to steric and electronic factors. The chlorine at the 6-position is flanked by a proton, making it more accessible to the catalyst surface. In contrast, the chlorine at the 2-position is sterically hindered by the adjacent ester group at the 3-position. Electronically, the precise reasons for the observed selectivity can be complex and may involve the specific binding orientation of the substrate on the catalyst surface.

Mechanism of the Halex Reaction

The Halex reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism involves two key steps:

-

Nucleophilic Attack: The fluoride ion (F⁻) acts as a nucleophile and attacks the electron-deficient carbon atom bearing the chlorine atom at the 2-position. This attack is facilitated by the electron-withdrawing nature of the ester group and the ring nitrogen, which stabilize the resulting negative charge. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: In the second step, the chloride ion (Cl⁻) is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the fluorinated product.

The rate-determining step is typically the initial nucleophilic attack. The high temperature required for the reaction is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Conclusion

The synthesis of methyl 5-chloro-2-fluoronicotinate is a critical process for the production of numerous valuable compounds in the pharmaceutical and agrochemical industries. The selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid derivatives stands out as a highly efficient and selective method. The Halogen Exchange (Halex) reaction provides a viable alternative, particularly when the corresponding dichloro precursor is readily available. A thorough understanding of the principles and practical aspects of these synthetic pathways, as detailed in this guide, will empower researchers and chemists to effectively produce this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Buy 2-Chloro-5-Fluoropyridine | Premium Quality & Competitive Pricing.

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Wikipedia. (n.d.). Halex process.

Sources

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 3. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. Halex process - Wikipedia [en.wikipedia.org]

- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Introduction

5-Chloro-2-fluoronicotinic acid methyl ester is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the halogen substituents on the pyridine ring. The precise structural elucidation of these molecules is paramount for understanding their reactivity, biological activity, and potential applications in drug development. This guide provides an in-depth technical overview of the spectroscopic methodologies required for the unambiguous characterization of this compound. We will delve into the principles, experimental protocols, and data interpretation for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Data

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure and the anticipated spectral features.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for ¹H and ¹³C NMR spectra, typically recorded in deuterated chloroform (CDCl₃). These predictions are based on established substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-4 | ~8.2 | d | ~2.5 | Deshielded by the adjacent electronegative chlorine and the ring nitrogen. Coupled to H-6. |

| H-6 | ~8.5 | d | ~2.5 | Deshielded by the ring nitrogen and influenced by the fluorine at C-2. Coupled to H-4. |

| -OCH₃ | ~4.0 | s | N/A | Typical chemical shift for a methyl ester. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~160 (d, ¹JCF ≈ 240 Hz) | Attached to highly electronegative fluorine, resulting in a downfield shift and a large C-F coupling constant. |

| C-3 | ~125 | Carbon bearing the ester group. |

| C-4 | ~140 | Aromatic carbon deshielded by adjacent chlorine. |

| C-5 | ~130 | Carbon attached to chlorine. |

| C-6 | ~150 | Aromatic carbon deshielded by the ring nitrogen. |

| C=O | ~165 | Carbonyl carbon of the ester. |

| -OCH₃ | ~53 | Methyl ester carbon. |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1730 | C=O (Ester) | Stretching |

| ~1600-1450 | C=C and C=N | Ring Stretching |

| ~1300-1100 | C-O (Ester) | Stretching |

| ~1100-1000 | C-F | Stretching |

| ~850-750 | C-Cl | Stretching |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, we anticipate observing the molecular ion peak (M⁺) and characteristic fragmentation patterns. Given the presence of chlorine, an isotopic pattern for the molecular ion (M⁺ and M+2 in an approximate 3:1 ratio) is expected.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Ion | Rationale |

| ~189/191 | [M]⁺ | Molecular ion peak with ³⁵Cl/³⁷Cl isotopic pattern. |

| ~158/160 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| ~130/132 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality, reproducible data.

Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak.[1]

-

¹H NMR Spectroscopy :

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Rationale : This initial spectrum provides information on the number of different types of protons, their chemical environments, and their coupling patterns.

-

-

¹³C NMR Spectroscopy :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Rationale : This experiment reveals the number of unique carbon environments in the molecule. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon.[2]

-

-

2D NMR Spectroscopy (COSY and HSQC) :

-

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For this molecule, it would confirm the coupling between H-4 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the proton signals to their corresponding carbon signals.

-

Rationale : 2D NMR techniques are invaluable for unambiguous assignment of signals in complex molecules, thereby ensuring the trustworthiness of the structural elucidation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Rationale : IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI-MS). For Electron Ionization (EI-MS), a direct insertion probe may be used.

-

Data Acquisition : Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of chlorine.

-

Rationale : MS provides the molecular weight of the compound and information about its structure through analysis of fragmentation patterns. The isotopic distribution of chlorine provides a key diagnostic feature.[4]

Data Interpretation: Synthesizing the Evidence

A robust structural confirmation relies on the convergence of data from all spectroscopic techniques.

-

From ¹H and ¹³C NMR : The number of signals in the ¹H and ¹³C spectra should correspond to the number of unique proton and carbon environments in the proposed structure. The chemical shifts are indicative of the electronic environment of the nuclei, with electronegative substituents like fluorine and chlorine causing downfield shifts.[5] The coupling patterns in the ¹H spectrum and the C-F coupling in the ¹³C spectrum provide crucial connectivity information.

-

From IR Spectroscopy : The presence of a strong absorption band around 1730 cm⁻¹ confirms the ester carbonyl group. Bands in the aromatic region (1600-1450 cm⁻¹) are consistent with the pyridine ring. The detection of C-F and C-Cl stretching frequencies further supports the presence of these halogens.[6]

-

From Mass Spectrometry : The observation of the molecular ion peak with the correct mass and the characteristic 3:1 isotopic pattern for chlorine provides strong evidence for the elemental composition. Fragmentation patterns corresponding to the loss of the methoxy or carbomethoxy groups are consistent with the ester functionality.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. By following rigorous experimental protocols and applying fundamental principles of spectral interpretation, researchers can achieve an unambiguous structural elucidation. This foundational knowledge is critical for advancing the use of such halogenated pyridines in drug discovery and other scientific disciplines.

References

-

Hairui Chemical. 5-Chloro-2-fluoronicotinic acid methyl ester_1214324-17-0. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Available from: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. Methyl 2-chloro-5-fluoronicotinate. National Center for Biotechnology Information. Available from: [Link]

-

Wiedzy, M. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Available from: [Link]

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Al-Hourani, B. J., Al-Awaida, W., Al-Ayash, A., Al-Kaissi, E., Sweidan, K., & Al-Masri, M. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 12(44), 28655–28672. Available from: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

-

ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Available from: [Link]

-

PubMed. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

NIST WebBook. 5-Chloro-2-methyl-3(2H)-isothiazolone. Available from: [Link]

-

ResearchGate. 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Available from: [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link]

-

NIST WebBook. 2-Pentanone, 5-chloro-. Available from: [Link]

-

CP Lab Safety. Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-fluoronicotinic acid methyl ester

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-fluoronicotinic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this complex heterocyclic compound through advanced NMR techniques. We will explore the underlying principles of spectral interpretation, grounded in established methodologies and supported by authoritative references.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its biological activity and utility in the synthesis of novel compounds necessitate a thorough understanding of its molecular structure. NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of such structures in solution. This guide will provide a detailed, step-by-step interpretation of its ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the observed spectral features.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols are designed to yield high-resolution spectra for this compound.

Sample Preparation: A Foundation for Quality

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The primary objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1][2]

Step-by-Step Protocol:

-

Material Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for a wide range of organic compounds, offering good solubility and a convenient reference signal at 7.26 ppm.[1] The choice of solvent is critical as it must dissolve the sample completely without interfering with the signals of interest.[2]

-

Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. To remove any solid impurities that can distort the magnetic field homogeneity and lead to broadened spectral lines, filter the solution through a pipette with a small plug of glass wool into a high-quality, clean NMR tube.[2][4]

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition: Optimizing Spectrometer Parameters

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.[5] Optimization may be necessary based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Sequence | Standard 1D proton | Standard 1D carbon with proton decoupling |

| Number of Scans (NS) | 16 | 512 or more, depending on concentration |

| Spectral Width (SW) | ~15 ppm | ~220 ppm |

| Acquisition Time (AQ) | ~1.5 - 2.0 s | ~1.0 s |

| Relaxation Delay (D1) | 2.0 s | 2.0 s |

Rationale for Parameter Choices:

-

A sufficient number of scans is essential to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

The spectral width must be large enough to encompass all expected signals.

-

The relaxation delay (D1) is crucial for allowing the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration in ¹H NMR and preventing signal saturation in ¹³C NMR.[5]

Structural Elucidation: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide invaluable information for assigning these signals to specific protons in the molecule.

Molecular Structure and Proton Environments:

Figure 1: Molecular structure of this compound showing the proton environments.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Downfield shift due to the deshielding effects of the adjacent electronegative fluorine and the pyridine nitrogen. Coupling to both the fluorine atom (³J) and H-6 (⁴J). |

| H-6 | 8.6 - 8.8 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz | Significant downfield shift due to the deshielding effect of the adjacent nitrogen and the ester group. Shows a small four-bond coupling to H-4. |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - | Typical chemical shift for methyl ester protons. Appears as a singlet as there are no adjacent protons to couple with. |

Interpretation of Splitting Patterns:

The splitting of NMR signals arises from the interaction of neighboring non-equivalent nuclei, a phenomenon known as spin-spin coupling.[6]

-

H-4: The signal for H-4 is expected to be a doublet of doublets due to coupling with the fluorine atom at C-2 (a three-bond coupling, ³J) and the proton at C-6 (a four-bond coupling, ⁴J).

-

H-6: The signal for H-6 is predicted to be a doublet due to the four-bond coupling with H-4.

Structural Elucidation: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Molecular Structure and Carbon Environments:

Figure 2: Carbon environments in this compound.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) | Attached to a highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. |

| C-3 | 120 - 125 | Located adjacent to the ester group and the nitrogen atom. |

| C-4 | 140 - 145 (d, ²J(C-F) ≈ 20-30 Hz) | Downfield shift due to the influence of the adjacent nitrogen and fluorine (through-space and through-bond effects). Shows a smaller two-bond carbon-fluorine coupling. |

| C-5 | 125 - 130 | Attached to a chlorine atom, which has a moderate deshielding effect. |

| C-6 | 150 - 155 | Significantly deshielded by the adjacent nitrogen atom. |

| C=O | 160 - 165 | Typical chemical shift for an ester carbonyl carbon.[7] |

| -OCH₃ | 50 - 55 | Characteristic chemical shift for a methyl ester carbon. |

Influence of Substituents on Chemical Shifts:

The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the ester group and the nitrogen atom in the pyridine ring, significantly influences the chemical shifts of the carbon atoms. Electronegative substituents generally cause a downfield shift (deshielding) of the attached and nearby carbon nuclei. The magnitude of this effect depends on the electronegativity of the substituent and its proximity to the carbon atom.[8]

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By following the outlined experimental protocols and applying the principles of spectral analysis, researchers can confidently elucidate the structure of this and related heterocyclic compounds. The predicted chemical shifts and coupling constants serve as a valuable reference for spectral assignment. A thorough understanding of NMR spectroscopy is indispensable for modern chemical research and drug development, enabling the precise characterization of molecular architecture.

References

-

Chemical Instrumentation Facility - Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

-

CDN. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

SpectraBase. (n.d.). nicotinic acid, butyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

Chemguide. (n.d.). HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

YouTube. (2020, September 30). C-13 NMR example 2 [Video]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-2,4-difluoropyrimidine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. reddit.com [reddit.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Purity analysis of 5-Chloro-2-fluoronicotinic acid methyl ester

An In-Depth Technical Guide to the Purity Analysis of 5-Chloro-2-fluoronicotinic acid methyl ester

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, its purity is of paramount importance to ensure the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the analytical strategies and methodologies for the robust purity assessment of this compound, intended for researchers, scientists, and drug development professionals. The guide emphasizes an orthogonal approach, leveraging multiple analytical techniques to build a complete and reliable purity profile.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing appropriate analytical methods.

Table 1: Physicochemical Properties of a Structurally Related Compound, Methyl 2-chloro-5-fluoronicotinate

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | Inferred from supplier data[2] |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, ethyl acetate | Inferred from general properties of similar esters[3][4] |

Potential Impurity Profile

The potential impurities in a batch of this compound are often related to its synthetic route. A common synthesis involves the selective dechlorination of a di-chloro precursor.[5]

Potential impurities may include:

-

Starting materials: Unreacted 2,6-dichloro-5-fluoronicotinic acid methyl ester.[6]

-

By-products: Isomeric impurities or products from incomplete reactions.

-

Reagents and solvents: Residual solvents (e.g., ethyl acetate, methanol) and reagents (e.g., triethylamine).[5]

-

Degradation products: Hydrolysis of the ester to the corresponding carboxylic acid (5-Chloro-2-fluoronicotinic acid).[7]

A systematic approach to impurity profiling involves a combination of theoretical assessment of the synthetic pathway and practical analysis of the manufactured batches.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate.[8] An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a comprehensive assessment.

Caption: Orthogonal workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone for purity determination, excelling at separating and quantifying non-volatile and thermally labile impurities.

Expertise & Experience: The choice of a reversed-phase method is logical for this moderately polar compound. A C18 column provides excellent hydrophobic retention, while a gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. Phosphoric or formic acid is added to the mobile phase to ensure the acidic analytes are in their non-ionized form, leading to sharper peaks and better reproducibility.[9][10]

Experimental Protocol: HPLC-UV/DAD Purity Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Chromatographic Conditions:

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 254 nm |

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[9]

-

-

Data Analysis:

-

The purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

-

The DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

-

Trustworthiness: The method's reliability is ensured by system suitability tests, including replicate injections of a standard to check for reproducibility of retention time and peak area, as well as tailing factor and theoretical plate measurements to ensure column performance.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]

Expertise & Experience: ¹H NMR is chosen for its high sensitivity and the presence of distinct protons in the molecule. An internal standard with a known purity and a signal in a clear region of the spectrum is used for quantification. Maleic acid is a suitable choice due to its chemical stability and simple ¹H NMR spectrum. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.[13]

Experimental Protocol: ¹H qNMR Purity Assay

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh about 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Acquisition Parameters:

Table 3: ¹H qNMR Acquisition Parameters

| Parameter | Setting |

| Solvent | DMSO-d₆ |

| Pulse Program | Standard 90° pulse |

| Relaxation Delay (D1) | 30 s |

| Number of Scans | 16 |

-

Data Analysis:

-

Integrate a well-resolved signal of the analyte and a signal from the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard (IS)

-

-

Trustworthiness: The accuracy of qNMR is self-validating through the analysis of the resulting spectrum for signal overlap and the consistency of purity values calculated using different signals from the analyte molecule.[13] The use of a certified internal standard provides traceability to a primary standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.

Expertise & Experience: Given that this compound is an ester, it should have sufficient volatility for GC analysis.[14] A mid-polarity column (e.g., DB-5ms) is a good starting point for separating a range of potential impurities. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to a library (e.g., NIST).[15][16]

Experimental Protocol: GC-MS for Volatile Impurities

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

GC-MS Conditions:

Table 4: GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Mass Range | 40-500 amu |

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[17]

-

-

Data Analysis:

-

Identify peaks by comparing their mass spectra with a reference library.

-

Quantify impurities using an internal or external standard method.

-

Trustworthiness: The method is validated by analyzing a blank solvent to ensure no interfering peaks are present and by spiking the sample with known impurities to confirm their retention times and response.

Elemental Analysis

Elemental analysis provides the fundamental percentage of carbon, hydrogen, nitrogen, and halogens (C, H, N, Cl, F) in the compound. This technique is a direct measure of the compound's elemental composition and serves as an excellent orthogonal check of purity.[18]

Expertise & Experience: Modern elemental analyzers use combustion methods to convert the sample into simple gases (CO₂, H₂O, N₂), which are then quantified.[19] Halogens can be determined by combustion followed by titration or ion chromatography.[20][21] The theoretical elemental composition is calculated from the molecular formula (C₇H₅ClFNO₂), and the experimental values should be within a tight tolerance (e.g., ±0.4%).

Experimental Protocol: Combustion Elemental Analysis

-

Instrumentation: CHN analyzer and a halogen analyzer.

-

Procedure:

-

Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule for CHN analysis.

-

The sample is combusted at high temperatures (e.g., 900-1200 °C) in a stream of oxygen.[21]

-

The resulting gases are separated and quantified by thermal conductivity or infrared detectors.[18]

-

A similar combustion process is used for halogen determination, with subsequent analysis of the combustion products.

-

-

Data Comparison:

Table 5: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % | Acceptance Criteria |

| C | 44.35 | (To be determined) | ± 0.4% |

| H | 2.66 | (To be determined) | ± 0.4% |

| N | 7.39 | (To be determined) | ± 0.4% |

| Cl | 18.70 | (To be determined) | ± 0.4% |

| F | 10.02 | (To be determined) | ± 0.4% |

Trustworthiness: The accuracy of the analysis is confirmed by running certified reference materials with known elemental compositions before and after the sample analysis.

Integrated Purity Assessment and Conclusion

The final purity of a batch of this compound is assigned by integrating the data from all the orthogonal analytical techniques.

Caption: Logical flow for integrating data from orthogonal purity assessment methods.

The purity value from HPLC (area %) provides information on the relative amounts of chromatographically separable impurities. qNMR provides an absolute purity value against a certified standard. GC-MS quantifies volatile impurities that might not be detected by HPLC. Elemental analysis confirms the correct elemental composition of the bulk material.